molecular formula C21H29N7O17P3+ B164092 N-phenylacetyl-L-Homoserine lactone CAS No. 55154-48-8

N-phenylacetyl-L-Homoserine lactone

Cat. No.: B164092
CAS No.: 55154-48-8
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
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Description

N-phenylacetyl-L-Homoserine lactone is a small diffusible signaling molecule involved in bacterial quorum sensing. Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increasing cell density. This compound is particularly significant in the model symbiont Vibrio fischeri and the pathogens Agrobacterium tumefaciens and Pseudomonas aeruginosa .

Mechanism of Action

Target of Action

N-Phenylacetyl-L-Homoserine lactone, also known as N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide, is a small diffusible signaling molecule involved in quorum sensing . It primarily targets various R protein transcriptional regulators . These targets play a crucial role in bacterial communication and coordination, particularly in the model symbiont V. fischeri and the pathogens A. tumefaciens and P. aeruginosa .

Mode of Action

This compound interacts with its targets by either inhibiting or activating them . It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri . These interactions result in changes in bacterial behavior, such as biofilm formation and virulence factor production .

Biochemical Pathways

The compound affects the quorum sensing pathway, a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This pathway manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . The compound’s interaction with its targets can lead to a wide range of inhibitory and activating effects on this pathway .

Result of Action

The action of this compound results in changes in bacterial behavior. By interacting with its targets, it can inhibit or activate various R protein transcriptional regulators, leading to changes in gene expression . This can result in a variety of phenotypes, including biofilm formation and virulence factor production .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s efficacy in quorum sensing can be affected by the bacterial cell density . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through a series of chemical reactions involving the acylation of L-homoserine lactone with phenylacetic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve bioconversion methods using genetically engineered Escherichia coli strains. These strains are designed to express specific enzymes that catalyze the biosynthesis of the compound from precursor molecules .

Chemical Reactions Analysis

Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-phenylacetyl-L-Homoserine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-phenylacetyl-L-Homoserine lactone is unique among homoserine lactones due to its phenylacetyl group, which imparts distinct signaling properties. Similar compounds include:

This compound stands out due to its ability to strongly antagonize or super-activate quorum sensing in specific bacterial species, making it a valuable tool for studying bacterial communication and developing novel antimicrobial strategies .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHUPUWKQRCLF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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